trans-3-(Tert-butoxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid
CAS No.:
Cat. No.: VC13826250
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO4 |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | (1S,3S)-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-5-6-12(4,7-8)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m0/s1 |
| Standard InChI Key | CUHLFFVFLWVECZ-UFBFGSQYSA-N |
| Isomeric SMILES | C[C@@]1(CC[C@@H](C1)NC(=O)OC(C)(C)C)C(=O)O |
| SMILES | CC1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)O |
| Canonical SMILES | CC1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol. Its structure comprises a cyclopentane ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a methyl group at the 1-position, both in trans configuration. The Boc group acts as a protective moiety for the amine, enabling selective deprotection under acidic conditions.
Table 1: Key Structural Features
| Property | Description |
|---|---|
| IUPAC Name | (1S,3S)-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
| Stereochemistry | Trans configuration (1S,3S) |
| Functional Groups | Boc-protected amine, carboxylic acid, methyl substituent |
| Chiral Centers | Two (C1 and C3) |
Physical and Spectroscopic Data
The compound typically presents as a white crystalline solid. Key spectroscopic characteristics include:
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¹H-NMR (DMSO-d₆): δ 1.38 (s, Boc group), δ 1.72–1.68 (m, cyclopentane protons), δ 3.12 (q, NH), δ 12.1 (brs, COOH) .
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IR (KBr): Peaks at 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O, carboxylic acid), 1680 cm⁻¹ (C=O, Boc).
Storage recommendations specify sealing the compound in a dry environment at 2–8°C to prevent hydrolysis .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves sequential protection and functionalization steps:
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Methylation: Cyclopentanecarboxylic acid undergoes methylation at the 1-position using methyl iodide in the presence of a base.
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Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure trans isomer.
Reaction Scheme:
Industrial Optimization
Industrial processes emphasize scalability and yield enhancement:
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Continuous Flow Reactors: Improve reaction homogeneity and reduce side products.
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Crystallization Techniques: Anti-solvent addition (e.g., hexane) ensures high-purity recovery .
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Quality Control: HPLC (≥98% purity) and chiral chromatography confirm stereochemical integrity .
Chemical Reactivity and Mechanisms
Deprotection Reactions
The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl/dioxane), generating the free amine for subsequent reactions:
Peptide Coupling
The carboxylic acid participates in amide bond formation via carbodiimide reagents (e.g., EDC, HOBt):
Stereochemical Stability
The trans configuration minimizes steric hindrance between the Boc-amino and methyl groups, enhancing thermal stability compared to cis isomers .
Biological and Pharmaceutical Applications
Peptide Synthesis
The compound serves as a building block in solid-phase peptide synthesis (SPPS). Its Boc group allows sequential deprotection, enabling the assembly of complex peptides.
Table 2: Key Applications
Pharmacokinetic Optimization
Incorporating the methyl group improves metabolic stability. Studies show a 40% increase in half-life for methyl-substituted analogs compared to non-methylated counterparts.
Comparative Analysis with Structural Analogs
Cis vs. Trans Isomers
The cis isomer (CAS 161660-94-2) exhibits lower thermal stability and higher reactivity due to steric strain .
Table 3: Isomer Comparison
| Property | Trans Isomer (This Compound) | Cis Isomer |
|---|---|---|
| Melting Point | 152–154°C | 138–140°C |
| Solubility in DCM | High | Moderate |
| Peptide Coupling Efficiency | 85% | 72% |
Positional Isomers
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